2,2',4,4',5,5'-Hexabromodiphenyl ether
2,2',4,4',5,5'-Hexabromodiphenyl ether
BDE No 153 is a contaminant, which can also be commercially used as a flame retardant additive in building materials, textiles, plastics, and electronic equipment.
2,2',4,4',5,5'-Hexabromodiphenyl ether is an organobromine compound and an aromatic ether.
2, 2', 4, 4', 5, 5'-Hexabromodiphenyl ether, also known as bde 153 or 1, 1'-oxybis(2, 4, 5-tribromo-benzene, belongs to the class of organic compounds known as bromodiphenyl ethers. Bromodiphenyl ethers are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group. 2, 2', 4, 4', 5, 5'-Hexabromodiphenyl ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 2', 4, 4', 5, 5'-hexabromodiphenyl ether is primarily located in the membrane (predicted from logP).
2,2',4,4',5,5'-Hexabromodiphenyl ether is an organobromine compound and an aromatic ether.
2, 2', 4, 4', 5, 5'-Hexabromodiphenyl ether, also known as bde 153 or 1, 1'-oxybis(2, 4, 5-tribromo-benzene, belongs to the class of organic compounds known as bromodiphenyl ethers. Bromodiphenyl ethers are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group. 2, 2', 4, 4', 5, 5'-Hexabromodiphenyl ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 2', 4, 4', 5, 5'-hexabromodiphenyl ether is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
68631-49-2
VCID:
VC21175525
InChI:
InChI=1S/C12H4Br6O/c13-5-1-9(17)11(3-7(5)15)19-12-4-8(16)6(14)2-10(12)18/h1-4H
SMILES:
C1=C(C(=CC(=C1Br)Br)Br)OC2=CC(=C(C=C2Br)Br)Br
Molecular Formula:
C12H4Br6O
Molecular Weight:
643.6 g/mol
2,2',4,4',5,5'-Hexabromodiphenyl ether
CAS No.: 68631-49-2
Cat. No.: VC21175525
Molecular Formula: C12H4Br6O
Molecular Weight: 643.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | BDE No 153 is a contaminant, which can also be commercially used as a flame retardant additive in building materials, textiles, plastics, and electronic equipment. 2,2',4,4',5,5'-Hexabromodiphenyl ether is an organobromine compound and an aromatic ether. 2, 2', 4, 4', 5, 5'-Hexabromodiphenyl ether, also known as bde 153 or 1, 1'-oxybis(2, 4, 5-tribromo-benzene, belongs to the class of organic compounds known as bromodiphenyl ethers. Bromodiphenyl ethers are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group. 2, 2', 4, 4', 5, 5'-Hexabromodiphenyl ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 2', 4, 4', 5, 5'-hexabromodiphenyl ether is primarily located in the membrane (predicted from logP). |
|---|---|
| CAS No. | 68631-49-2 |
| Molecular Formula | C12H4Br6O |
| Molecular Weight | 643.6 g/mol |
| IUPAC Name | 1,2,4-tribromo-5-(2,4,5-tribromophenoxy)benzene |
| Standard InChI | InChI=1S/C12H4Br6O/c13-5-1-9(17)11(3-7(5)15)19-12-4-8(16)6(14)2-10(12)18/h1-4H |
| Standard InChI Key | RZXIRSKYBISPGF-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1Br)Br)Br)OC2=CC(=C(C=C2Br)Br)Br |
| Canonical SMILES | C1=C(C(=CC(=C1Br)Br)Br)OC2=CC(=C(C=C2Br)Br)Br |
| Melting Point | 157.6°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator